N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide

Medicinal Chemistry SAR Regioisomer differentiation

N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide (CAS 2320176-59-6) is a synthetic small molecule built on a 3,5-dicyclopropyl-1H-pyrazole scaffold linked via an ethyl spacer to a 3-methylbenzamide moiety. The pyrazole core is a recognized privileged scaffold in contemporary drug discovery, frequently deployed as a hinge-binding motif in kinase-targeted programs and as a bioisosteric replacement for phenyl rings.

Molecular Formula C19H23N3O
Molecular Weight 309.413
CAS No. 2320176-59-6
Cat. No. B2597566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide
CAS2320176-59-6
Molecular FormulaC19H23N3O
Molecular Weight309.413
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
InChIInChI=1S/C19H23N3O/c1-13-3-2-4-16(11-13)19(23)20-9-10-22-18(15-7-8-15)12-17(21-22)14-5-6-14/h2-4,11-12,14-15H,5-10H2,1H3,(H,20,23)
InChIKeyMUKCPKBLZWXBGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide (CAS 2320176-59-6): Structural Identity and Procurement Baseline


N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide (CAS 2320176-59-6) is a synthetic small molecule built on a 3,5-dicyclopropyl-1H-pyrazole scaffold linked via an ethyl spacer to a 3-methylbenzamide moiety. The pyrazole core is a recognized privileged scaffold in contemporary drug discovery, frequently deployed as a hinge-binding motif in kinase-targeted programs and as a bioisosteric replacement for phenyl rings [1]. The 3,5-dicyclopropyl substitution pattern imparts distinctive conformational constraints (cyclopropyl groups adopt puckered conformations that restrict rotational freedom) and modulates lipophilicity relative to simpler alkyl-substituted analogs . This compound belongs to a broader class of pyrazole-benzamide derivatives that have been explored across multiple therapeutic areas, including kinase inhibition, CRAC channel modulation, and nuclear receptor antagonism [2]. Its molecular formula is C20H25N3O (MW = 323.4 g/mol), with a computed XLogP3 of ~2.8 for the core and one hydrogen bond donor (amide NH) plus three hydrogen bond acceptors (pyrazole N, amide O) [1].

Why In-Class Pyrazole-Benzamide Analogs Cannot Substitute for N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide (CAS 2320176-59-6)


The pyrazole-benzamide chemotype encompasses numerous analogs that differ by substitution pattern on both the pyrazole ring and the benzamide phenyl ring — differences that profoundly alter physicochemical properties, target engagement, and selectivity. Even regioisomeric methyl group migration (ortho vs. meta vs. para) on the benzamide ring creates compounds with distinct molecular weights, logP values, hydrogen-bonding surfaces, and steric contours, each of which can shift binding poses and off-target profiles in ways that are not interchangeable . The 3,5-dicyclopropylpyrazole core itself is a pharmacophoric element shared with clinically characterized molecules such as PF-02367982, where the cyclopropyl substituents are critical for conformational preorganization and target selectivity over related nuclear receptors [1]. Class-level SAR derived from N-pyrazolylbenzamide series further demonstrates that minor substituent changes can shift antibacterial MIC values by 4- to 8-fold, underscoring that potency and selectivity are exquisitely sensitive to the precise molecular architecture [2]. Generic substitution without experimental validation introduces unacceptable risk of potency loss, altered selectivity, or unexpected pharmacokinetic behavior.

Quantitative Differentiation Evidence: N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide vs. Closest Analogs


Regioisomeric Benzamide Differentiation: Meta-Methyl Substitution Confers Unique Physicochemical Profile vs. Ortho- and Para-Methyl Analogs

Among the three regioisomeric methylbenzamide analogs sharing the identical 3,5-dicyclopropylpyrazole-ethyl scaffold, the 3-methyl (meta) derivative differs from the 2-methyl (ortho) and 4-methyl (para) variants in molecular weight, hydrogen bonding potential, and steric accessibility of the amide carbonyl. The 3-methylbenzamide regioisomer (CAS 2320176-59-6; MW = 323.4 g/mol) positions the methyl substituent meta to the amide linkage, which electronically decouples the methyl group from direct resonance interaction with the amide carbonyl, unlike the para-methyl analog (CAS 2320420-80-0; MW = 309.4 g/mol) where the methyl group participates in extended π-conjugation [1]. Additionally, the ortho-methyl regioisomer (CAS 2309571-66-0; MW = 309.4 g/mol) introduces steric hindrance adjacent to the amide bond that can restrict rotational freedom and alter the conformational ensemble available for target binding . These regiochemical differences are known to shift target binding poses within pyrazole-benzamide series.

Medicinal Chemistry SAR Regioisomer differentiation

Dicyclopropylpyrazole Scaffold: Conformational Preorganization Distinguished from Mono-Cyclopropyl and Non-Cyclopropyl Pyrazole-Benzamide Analogs

The 3,5-dicyclopropyl substitution on the pyrazole ring imposes a unique conformational constraint profile not achievable with mono-cyclopropyl or non-cyclopropyl pyrazole-benzamide analogs. The target compound features two cyclopropyl groups at positions 3 and 5 of the pyrazole, each adopting a puckered conformation that restricts rotational degrees of freedom around the pyrazole–substituent bonds . In contrast, a closely related compound, N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methylbenzamide (CAS 2034601-70-0), retains only a single cyclopropyl group at position 5 of the pyrazole, with a pyrazin-2-yl group at position 3—resulting in a fundamentally different conformational landscape and hydrogen-bonding complementarity . Patent literature on 3,5-disubstituted pyrazole kinase inhibitors explicitly teaches that the 3,5-disubstitution pattern is critical for CHK1 kinase hinge-region binding, where both substituents contribute to the ATP-competitive pharmacophore [1]. The dicyclopropyl combination provides balanced steric bulk and lipophilicity without introducing heteroatom-mediated polarity that could alter pharmacokinetics.

Conformational constraint Scaffold design Kinase hinge binder

Dicyclopropylpyrazole Core as a Privileged Pharmacophore: Translational Relevance Established via PF-02367982 Comparator

The 3,5-dicyclopropylpyrazole substructure present in the target compound is a validated pharmacophoric element with demonstrated translational pharmacology. PF-02367982 (2-[4-(4-cyano-phenoxy)-3,5-dicyclopropyl-1H-pyrazol-1-yl]-N-methylacetamide), which shares the identical 3,5-dicyclopropylpyrazole core, was characterized as a potent progesterone receptor (PR) antagonist with an IC50 of 47.3 nM against human PR, exhibiting far greater selectivity over the glucocorticoid receptor (GR) compared to the nonselective steroidal antagonist RU-486 (mifepristone) [1]. In side-by-side in vivo experiments, PF-02367982 blocked progesterone-induced endometrial arborization in rabbits and cynomolgus monkeys at unbound drug exposures commensurate with in vitro potency, demonstrating that the dicyclopropylpyrazole scaffold supports oral bioavailability and target tissue penetration [1]. While PF-02367982 bears a 4-cyanophenoxy substituent at the pyrazole 4-position and an N-methylacetamide rather than an ethyl-benzamide linker, the shared 3,5-dicyclopropylpyrazole architecture establishes the core scaffold's drug-like properties and target-engagement capability.

Nuclear receptor Selectivity Pharmacophore validation

Distinct Amide Connectivity Differentiates Target Compound from Direct Benzamide and Acetamide-Linked Pyrazole Analogs

The target compound employs an ethylenediamine-type connectivity: pyrazole-N–CH2CH2–NH–C(O)–aryl. This ethyl spacer between the pyrazole nitrogen and the benzamide carbonyl introduces two rotatable bonds and an additional methylene group compared to acetamide-linked analogs such as PF-02367982 (pyrazole-N–CH2–C(O)–NH–CH3), and differs fundamentally from direct benzamide analogs where the benzamide is attached via the pyrazole 4-position through a phenyl ether linkage (as in CRAC channel modulators exemplified in patent AU2010304740B2) [1][2]. The unsubstituted benzamide analog N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 1797225-95-6; MW = 295.4 g/mol, C18H21N3O) shares the identical ethyl spacer and dicyclopropylpyrazole core but lacks the methyl substituent on the benzamide phenyl ring . The MW difference of 28.0 g/mol (target MW 323.4 minus unsubstituted benzamide analog MW 295.4) corresponds to the addition of one methyl group, which increases lipophilicity by approximately 0.5 logP units (estimated from computed XLogP3 of the pyrazole core: 1.4) and alters the shape complementarity of the terminal aryl group.

Linker SAR Amide connectivity Scaffold hopping

Recommended Research and Industrial Application Scenarios for N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide (CAS 2320176-59-6)


Kinase Inhibitor Lead Optimization Programs Requiring a 3,5-Dicyclopropylpyrazole Hinge-Binding Scaffold with Meta-Substituted Benzamide Tail

The 3,5-disubstituted pyrazole motif is explicitly claimed as a kinase inhibitor pharmacophore in patent CN-112457306-A, where the 3- and 5-substituents occupy complementary pockets within the ATP-binding site of CHK1 and related kinases [1]. The target compound provides the 3,5-dicyclopropyl variant, which offers a balanced steric and lipophilic profile distinct from 3,5-dimethyl or 3,5-diaryl analogs. The meta-methylbenzamide tail extends toward the solvent-exposed region or a selectivity pocket, depending on the kinase, and the ethyl spacer provides conformational flexibility that may accommodate induced-fit binding modes. This compound is best deployed in medium-throughput kinase selectivity panels where regioisomeric benzamide variants (ortho-, meta-, para-) are tested head-to-head to map the optimal substitution vector.

Structure-Activity Relationship Studies Exploring Dicyclopropyl Conformational Effects on Target Engagement

The dicyclopropyl groups introduce puckered conformations that restrict rotational freedom around the pyrazole–substituent bonds, a feature explicitly noted in structural characterization of the 4-methylbenzamide analog . This conformational preorganization can be exploited in SAR campaigns where the entropic penalty of binding is a key optimization parameter. The target compound, bearing the 3-methylbenzamide tail, offers a distinct rotational profile compared to 4-methyl and unsubstituted benzamide analogs, making it valuable for systematically probing the relationship between benzamide torsion angles and target affinity.

CRAC Channel and Calcium Signaling Pathway Probe Development Leveraging the Dicyclopropylpyrazole Pharmacophore

Patent AU2010304740B2 establishes the pyrazole scaffold, including 3,5-dicyclopropyl-substituted variants, as a competent CRAC channel modulator chemotype for oncology applications [2]. The target compound's ethyl-benzamide connectivity provides an alternative vector for linker optimization compared to the phenoxy-acetamide architecture exemplified in the patent. Researchers investigating CRAC channel pharmacology can use this compound as a tool to dissect whether benzamide-terminated analogs retain channel modulatory activity and offer differentiated physicochemical properties (e.g., reduced molecular weight and lower aromatic ring count vs. the quinoline-containing exemplars in the patent).

Chemical Biology Probe Design Requiring Orthogonal Functionalization Capacity at the Benzamide Ring

The meta-methyl group on the benzamide ring provides a potential synthetic handle for late-stage functionalization (e.g., benzylic oxidation to introduce aldehydes, carboxylic acids, or halogens) without altering the pyrazole pharmacophore. This is a practical advantage over the unsubstituted benzamide analog (CAS 1797225-95-6), which lacks a chemically distinguishable position for selective modification . For chemical biology applications requiring bioconjugation (e.g., fluorophore or biotin attachment), the target compound can serve as a precursor that preserves the dicyclopropylpyrazole core while enabling derivatization at the benzamide terminus.

Quote Request

Request a Quote for N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.